molecular formula C22H20ClN5O2 B11186070 5-(4-chlorobenzyl)-2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one

5-(4-chlorobenzyl)-2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one

Cat. No.: B11186070
M. Wt: 421.9 g/mol
InChI Key: FXBVIOUSWGJJQR-UHFFFAOYSA-N
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Description

5-(4-chlorobenzyl)-2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of pyrimidinones This compound is characterized by its complex structure, which includes a chlorobenzyl group, a methoxy-methylquinazolinyl group, and a methylpyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorobenzyl)-2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazolinyl Intermediate: This step involves the synthesis of the 6-methoxy-4-methylquinazolin-2-yl intermediate through a series of reactions starting from readily available precursors.

    Coupling with Chlorobenzyl Group: The quinazolinyl intermediate is then coupled with a 4-chlorobenzyl halide under basic conditions to form the desired intermediate.

    Cyclization to Form Pyrimidinone Core: The final step involves cyclization to form the pyrimidinone core, often under acidic or basic conditions, depending on the specific reagents used.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction reactions could target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: The chlorobenzyl group is susceptible to nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used but could include various hydroxyl, amine, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it could be studied for its potential as an enzyme inhibitor or receptor modulator, particularly in the context of diseases where these targets are implicated.

Medicine

Medicinally, compounds like this are often investigated for their potential therapeutic effects, such as anti-cancer, anti-inflammatory, or antimicrobial activities.

Industry

In industry, it might find applications in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-(4-chlorobenzyl)-2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one would depend on its specific biological target. Generally, such compounds may exert their effects by binding to and inhibiting the activity of specific enzymes or receptors, thereby modulating cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorobenzyl)-2-[(4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one
  • 5-(4-chlorobenzyl)-2-[(6-methoxyquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one

Uniqueness

The uniqueness of 5-(4-chlorobenzyl)-2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one lies in its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C22H20ClN5O2

Molecular Weight

421.9 g/mol

IUPAC Name

5-[(4-chlorophenyl)methyl]-2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C22H20ClN5O2/c1-12-17-11-16(30-3)8-9-19(17)26-21(24-12)28-22-25-13(2)18(20(29)27-22)10-14-4-6-15(23)7-5-14/h4-9,11H,10H2,1-3H3,(H2,24,25,26,27,28,29)

InChI Key

FXBVIOUSWGJJQR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=CC2=NC(=N1)NC3=NC(=C(C(=O)N3)CC4=CC=C(C=C4)Cl)C)OC

Origin of Product

United States

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